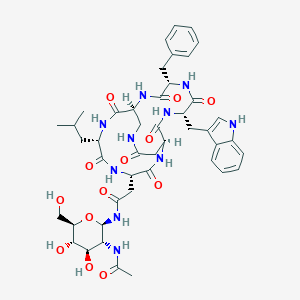
Nepadutant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepadutant, also known by its code name MEN-11420, is a glycosylated bicyclic cyclo hexapeptide drug. It acts as a highly selective tachykinin neurokinin-2 receptor antagonist. This compound was developed by the Menarini Group and has been investigated for the treatment of functional gastrointestinal disorders and asthma .
Preparation Methods
Nepadutant is synthesized using the Fmoc solid-phase synthetic method. The process involves sequentially coupling six substances to a resin carrier to obtain a peptide resin . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Nepadutant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable peptide structure.
Substitution: this compound can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and deprotection agents like piperidine.
Scientific Research Applications
Nepadutant has been extensively studied for its potential therapeutic applications, including:
Chemistry: Used as a model compound in peptide synthesis and receptor binding studies.
Biology: Investigated for its role in modulating neurokinin-2 receptors in various biological systems.
Medicine: Studied for the treatment of colic, infantile colic, and infantile functional gastrointestinal disorders. .
Mechanism of Action
Nepadutant exerts its effects by selectively binding to and antagonizing tachykinin neurokinin-2 receptors. This interaction inhibits the binding of endogenous tachykinins, such as neurokinin A, thereby reducing receptor activation and subsequent physiological responses. The primary molecular targets are the neurokinin-2 receptors located in the gastrointestinal tract and other tissues .
Comparison with Similar Compounds
Nepadutant is unique among tachykinin neurokinin-2 receptor antagonists due to its glycosylated bicyclic cyclo hexapeptide structure. Similar compounds include:
Ibodutant: Another neurokinin-2 receptor antagonist with a different peptide structure.
Saredutant: A neurokinin-2 receptor antagonist with distinct pharmacological properties
This compound’s uniqueness lies in its specific receptor binding affinity and its potential therapeutic applications in gastrointestinal disorders and asthma .
Properties
CAS No. |
183747-35-5 |
|---|---|
Molecular Formula |
C45H58N10O13 |
Molecular Weight |
947.0 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |
InChI |
InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |
InChI Key |
NGCNKEZHGRXHNL-JSCJOTBSSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Key on ui other cas no. |
183747-35-5 |
Synonyms |
Nepadutant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















